

Application Notes and Protocols: Antimony Trioxide (Sb_2O_3) in Intumescent Flame Retardant Coatings

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Compound of Interest

Compound Name: *Antimony(III) oxide*

Cat. No.: *B7798121*

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These application notes provide a comprehensive overview of the use of antimony trioxide (Sb_2O_3) as a synergistic flame retardant in intumescent coatings. Detailed experimental protocols for performance evaluation are also included to assist researchers in this field.

Introduction to Intumescent Coatings and the Role of Sb_2O_3

Intumescent coatings are a critical component of passive fire protection systems.^[1] When exposed to heat, these coatings swell to form a multicellular, insulating char layer that can be many times its original thickness.^[2] This char layer reduces heat transfer to the underlying substrate, such as steel or wood, thereby delaying structural failure in the event of a fire.^[1]

A typical intumescent coating formulation consists of three key components:

- An acid source: Often ammonium polyphosphate (APP), which decomposes upon heating to produce phosphoric acid.^[3]
- A carbon source (char former): Typically a polyhydric alcohol like pentaerythritol (PER), which reacts with the phosphoric acid to form a carbonaceous char.^[3]

- A blowing agent: Commonly melamine (MEL), which releases non-flammable gases at elevated temperatures, causing the char to swell and form an insulating foam.[3]

Antimony trioxide (Sb_2O_3) is not a flame retardant on its own but acts as a potent synergist, significantly enhancing the performance of halogenated flame retardants that can be incorporated into the intumescent formulation.[1] Its primary function is to interact with halogen donors (e.g., chlorinated paraffins) during combustion, leading to a more effective flame-retardant system.[4]

Synergistic Flame Retardant Mechanism of Sb_2O_3

The synergistic action of Sb_2O_3 with halogenated compounds in intumescent coatings occurs through both gas-phase and condensed-phase mechanisms.

Gas-Phase Inhibition:

- Upon heating, the halogenated compound decomposes, releasing hydrogen halides (HX , where X is a halogen).
- Sb_2O_3 reacts with HX to form volatile antimony halides (SbX_3) and antimony oxyhalides ($SbOX$).
- These volatile antimony compounds enter the gaseous phase of the flame and act as radical scavengers, interrupting the chain reactions of combustion. This process effectively "quenches" the flame.

Condensed-Phase Char Promotion:

In the solid phase, Sb_2O_3 can promote the formation of a more stable and robust char layer. This enhanced char acts as a superior thermal insulator and a more effective barrier to the diffusion of flammable gases and oxygen to the substrate.[1]

Caption: Synergistic flame retardant mechanism of Sb_2O_3 .

Formulation Guidelines

The following table provides an example of a basic intumescent coating formulation and the incorporation of Sb_2O_3 as a synergist. The optimal concentration of each component should be

determined experimentally.

Component	Function	Typical Weight % (Solids)	Example Material
Binder	Forms the coating film	20 - 40%	Epoxy Resin, Vinyl Acetate Copolymer
Acid Source	Catalyzes char formation	20 - 30%	Ammonium Polyphosphate (APP) [5]
Carbon Source	Forms the carbonaceous char	10 - 20%	Pentaerythritol (PER)
Blowing Agent	Expands the char	5 - 15%	Melamine (MEL)
Halogen Donor	Synergist for Sb ₂ O ₃	5 - 15%	Chlorinated Paraffin
Synergist	Enhances flame retardancy	2 - 10%	Antimony Trioxide (Sb ₂ O ₃)[6]
Additives	Pigments, fillers, etc.	5 - 15%	Titanium Dioxide (TiO ₂), Zinc Borate[6]

Data Presentation: Performance Evaluation

The addition of Sb₂O₃ to an intumescent coating formulation can significantly improve its fire-retardant properties. The following tables summarize the expected impact of Sb₂O₃ on key performance metrics based on experimental findings.

Table 1: Effect of Sb₂O₃ on Limiting Oxygen Index (LOI) and UL-94 Rating

Formulation	Sb ₂ O ₃ (wt%)	LOI (%)	UL-94 Rating
Epoxy/IFR	0	31.2	V-0
Epoxy/IFR/Sb ₂ O ₃	2	31.9	V-0
Epoxy/IFR/Sb ₂ O ₃	4	32.6	V-0

Table 2: Effect of Sb₂O₃ on Cone Calorimeter Test Results

Formulation	Sb ₂ O ₃ (wt%)	Peak Heat Release Rate (PHRR) (kW/m ²)	Total Heat Release (THR) (MJ/m ²)
Epoxy	0	-	82
Epoxy/IFR	0	-	63
Epoxy/IFR/Sb ₂ O ₃	2	-	42
Epoxy/IFR/Sb ₂ O ₃	4	-	24

Table 3: Effect of Additives on Char Height

Formulation	Additive (3 wt%)	Char Height (mm)
IFRC-0	None	-
IFRC-CES	Eggshell	11.0[7]
IFRC-CHS	Conch Shell	12.5[7]
IFRC-CMS	Clamshell	14.0[7]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of intumescent coatings containing Sb₂O₃.

Cone Calorimetry (ASTM E1354 / ISO 5660)

This test measures the heat release rate, smoke production, and other combustion parameters of a material under a constant heat flux.[8]

Protocol:

- Sample Preparation:

- Coat a 100 x 100 mm steel substrate with the intumescent formulation to the desired dry film thickness.
- Condition the samples at $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity for at least 48 hours.[9]
- Test Procedure:
 - Calibrate the cone calorimeter according to the manufacturer's instructions.
 - Place the sample in the holder and position it under the conical heater.
 - Expose the sample to a constant heat flux, typically 35 or 50 kW/m^2 .
 - Ignite the pyrolysis gases with a spark igniter.
 - Continuously measure the oxygen concentration in the exhaust stream to determine the heat release rate.
 - Record data for time to ignition, heat release rate (HRR), total heat release (THR), mass loss rate, and smoke production rate.[8]

UL 94 Vertical Burn Test

This test evaluates the flammability and self-extinguishing properties of a material.[10]

Protocol:

- Sample Preparation:
 - Prepare test specimens by coating a substrate (e.g., steel panel) of standard dimensions (typically 125 x 13 mm) with the intumescent formulation.[9]
 - Condition the specimens as per the standard requirements, often including a set conditioned at ambient temperature and another set aged in an oven.[11]
- Test Procedure:
 - Mount the specimen vertically in the test chamber.

- Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.[10]
- Record the after-flame time (t1).
- Once the flame extinguishes, immediately reapply the flame for another 10 seconds and remove it.[10]
- Record the second after-flame time (t2) and the after-glow time (t3).
- Observe if any flaming drips ignite a cotton ball placed below the specimen.[10]
- Classify the material as V-0, V-1, or V-2 based on the burn times and dripping behavior.[8]

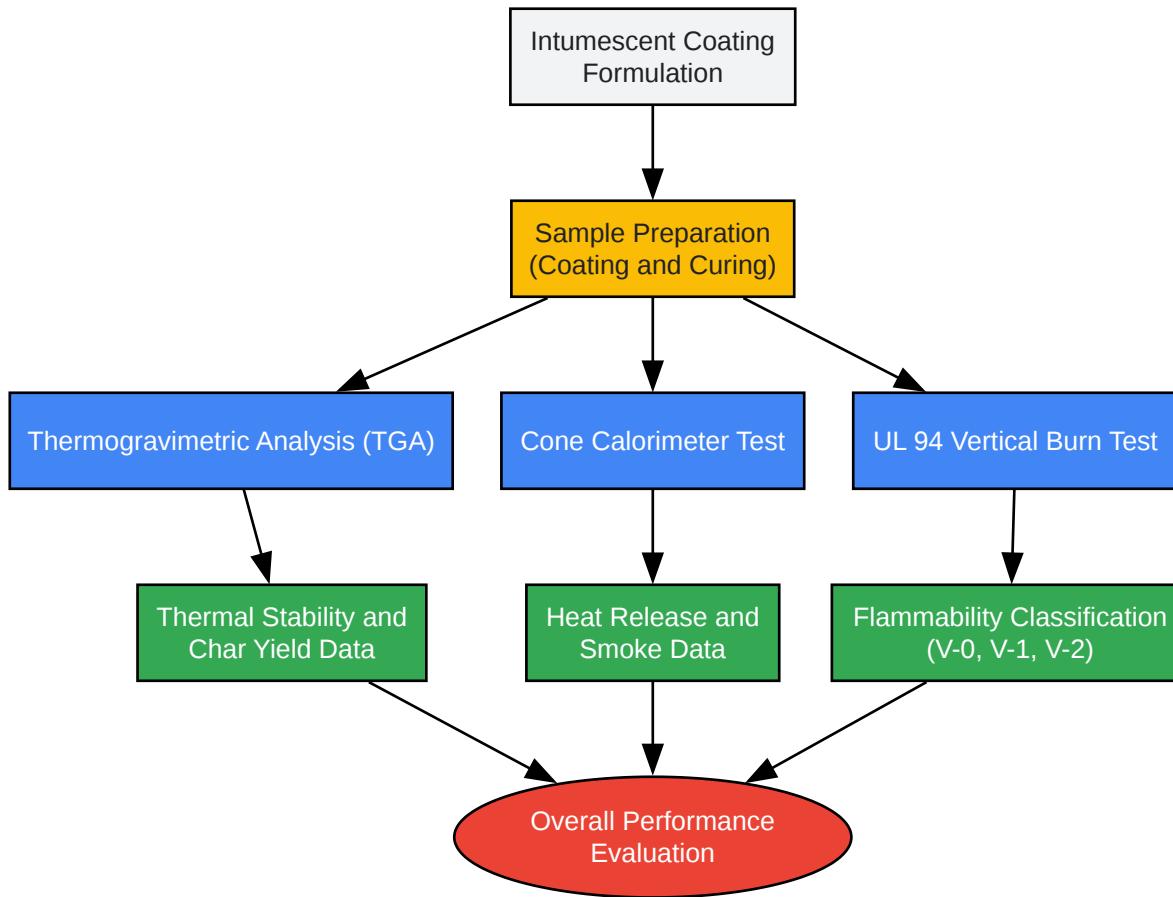
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the thermal stability and decomposition of the coating. [12]

Protocol:

- Sample Preparation:
 - Place a small amount of the dried coating (typically 5-10 mg) into a TGA sample pan.
- Test Procedure:
 - Place the sample pan in the TGA instrument.
 - Heat the sample at a constant rate, typically 10 or 20 °C/min, under a controlled atmosphere (e.g., nitrogen or air).[12]
 - Record the sample mass as a function of temperature.
 - The resulting TGA curve shows the temperatures at which different components of the coating decompose and the amount of residual char.

Experimental Workflow and Logical Relationships



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Caption: Experimental workflow for evaluating intumescent coatings.

Caption: Synergistic interactions in an intumescent coating.

Advantages and Disadvantages of Using Sb₂O₃

Advantages:

- High Efficiency: Sb₂O₃ is a highly effective synergist, allowing for lower loadings of halogenated flame retardants to achieve the desired performance.
- Versatility: It can be used in a wide range of polymer binders.

- Cost-Effective: In many cases, it provides a cost-effective solution for achieving high levels of flame retardancy.

Disadvantages:

- Toxicity Concerns: Antimony compounds are under regulatory scrutiny due to potential health and environmental concerns.
- Opacity: Sb_2O_3 is a white pigment, which limits its use in clear or transparent coatings.
- Smoke Generation: In some formulations, the presence of halogens and antimony can lead to increased smoke production during combustion.

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